Sorbohydroxamic acid

Description

The exact mass of the compound Sorbohydroxamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sorbohydroxamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sorbohydroxamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

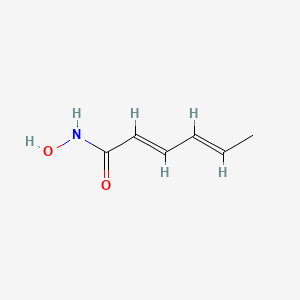

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-N-hydroxyhexa-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPBWCUNVIPWOM-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032138 | |

| Record name | Sorbohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4076-62-4 | |

| Record name | (2E,4E)-N-Hydroxy-2,4-hexadienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4076-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sorbohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69K5SV2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sorbohydroxamic acid chemical properties and structure

An In-Depth Technical Guide to Sorbohydroxamic Acid: Structure, Properties, and Mechanism of Action

Introduction

Sorbohydroxamic acid, systematically known as (2E,4E)-N-hydroxyhexa-2,4-dienamide, is a derivative of the common food preservative sorbic acid. It belongs to the hydroxamic acid class of organic compounds, a group characterized by the R-CO-N(OH)-R' functional group.[1] This moiety confers significant biological activity, primarily due to its exceptional ability to act as a bidentate chelator for metal ions.[2] This property is the cornerstone of the therapeutic potential of many hydroxamic acids, which are widely investigated as inhibitors of metalloenzymes.

While extensive research has focused on complex hydroxamic acids like the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), simpler structures such as sorbohydroxamic acid serve as important models for understanding the fundamental chemical and biological properties of this pharmacophore.[3][4] This guide provides a comprehensive technical overview of sorbohydroxamic acid, intended for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, mechanism of action as a putative histone deacetylase (HDAC) inhibitor, and practical methodologies for its synthesis and analysis.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and physicochemical characteristics is foundational to exploring its biological function and developing potential therapeutic applications.

Chemical Structure and Identifiers

Sorbohydroxamic acid is a relatively small molecule featuring a conjugated diene system linked to the hydroxamic acid functional group.

-

IUPAC Name: (2E,4E)-N-hydroxyhexa-2,4-dienamide[5]

-

Synonyms: Sorbohydroxamic acid, Sorbohydroximic acid, (2E,4E)-N-Hydroxy-2,4-hexadienamide[5]

-

CAS Number: 4076-62-4[5]

-

Molecular Formula: C₆H₉NO₂[5]

Caption: 2D Chemical Structure of Sorbohydroxamic Acid.

Physicochemical Data

The key physicochemical properties of sorbohydroxamic acid are summarized below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Weight | 127.14 g/mol | [5] |

| XLogP3-AA (Lipophilicity) | 0.5 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 127.063328530 Da | [5] |

Solubility and pKa

Solubility and acidity are critical determinants of a drug candidate's formulation and bioavailability.

-

pKa: The hydroxamic acid functional group contains a weakly acidic proton on the nitrogen-bound hydroxyl group. For various hydroxamic acids, the pKa typically falls in the range of 8 to 10.[9][10] This means that under physiological pH (~7.4), the molecule exists predominantly in its neutral, protonated form. The ability to deprotonate and form the hydroxamate anion is essential for its metal-chelating activity.[1]

Chemical Stability and Metabolism

A significant challenge in the development of hydroxamic acid-based drugs is their metabolic instability.

-

Metabolic Pathway: The hydroxamic acid moiety is susceptible to metabolic conversion to the corresponding carboxylic acid (in this case, sorbic acid).[11] This transformation significantly reduces or abolishes the compound's activity as a metalloenzyme inhibitor, as the carboxylic acid is a much weaker metal chelator.

-

Enzymatic Conversion: This conversion is not solely a simple hydrolysis reaction. It is primarily mediated by enzymes in the liver and plasma.[12] Key enzyme classes involved include cytochrome P450s (P450s), arylesterases, and carboxylesterases.[11][12] P450-mediated oxidative cleavage has been identified as a major pathway for this metabolic conversion.[11]

-

Implications for Drug Design: This inherent instability results in many hydroxamic acids having high plasma clearance and poor in vivo efficacy, despite potent in vitro activity.[12] For researchers, this necessitates early assessment of plasma stability in both human and rodent models and may require medicinal chemistry efforts to modify the scaffold to improve its metabolic profile.

Part 2: Mechanism of Action as a Histone Deacetylase (HDAC) Inhibitor

The primary mechanism by which hydroxamic acids exert their anticancer effects is through the inhibition of histone deacetylases (HDACs), a class of zinc-dependent metalloenzymes.[3][13]

The Role of HDACs in Gene Regulation

Gene expression is dynamically regulated by the structure of chromatin. The acetylation state of lysine residues on the N-terminal tails of histone proteins is a key epigenetic control mechanism.

-

Histone Acetyltransferases (HATs): These enzymes add acetyl groups to lysine residues, neutralizing their positive charge. This leads to a more relaxed, open chromatin structure (euchromatin), which is permissive for gene transcription.

-

Histone Deacetylases (HDACs): These enzymes remove the acetyl groups, restoring the positive charge on lysine. This promotes a condensed, closed chromatin structure (heterochromatin), leading to transcriptional repression.[14]

In many cancers, there is an imbalance in the activities of HATs and HDACs, resulting in aberrant gene expression that promotes tumor growth.[15] HDAC inhibitors aim to restore the natural balance by preventing the deacetylation of histones.

The Hydroxamic Acid Pharmacophore

Hydroxamic acid-based HDAC inhibitors typically conform to a three-part pharmacophore model, which is evident in the structure of sorbohydroxamic acid.

Caption: Pharmacophore model for hydroxamic acid-based HDAC inhibitors.

-

Zinc-Binding Group (ZBG): This is the hydroxamic acid moiety (-CONHOH) itself. It is the critical component that directly coordinates with the zinc ion in the HDAC active site.[3]

-

"Cap" Group: This part of the molecule interacts with the surface of the enzyme, often at the rim of the active site pocket. In sorbohydroxamic acid, the sorbyl chain (CH₃-CH=CH-CH=CH-) serves as the cap group.

-

Linker: This component connects the ZBG and the cap group, providing the correct orientation and distance for optimal binding. The carbonyl group of the amide acts as the linker in this molecule.

Molecular Interaction with the HDAC Active Site

The inhibitory action of sorbohydroxamic acid is achieved by blocking the catalytic machinery of the HDAC enzyme.

-

Zinc Chelation: The hydroxamic acid functional group acts as a bidentate ligand, with the carbonyl oxygen and the hydroxyl oxygen coordinating with the Zn²⁺ ion located at the bottom of the HDAC active site pocket.[14]

-

Catalytic Inhibition: This strong chelation of the essential zinc cofactor prevents it from activating a water molecule, which is required for the hydrolysis of the acetyl group from the lysine substrate. By occupying the active site and sequestering the zinc ion, the inhibitor effectively shuts down the enzyme's deacetylase activity.[14][16]

Caption: Conceptual diagram of HDAC inhibition by sorbohydroxamic acid.

Downstream Cellular Effects

The inhibition of HDACs triggers a cascade of cellular events that can suppress tumor growth.

-

Histone Hyperacetylation: The most direct consequence is the accumulation of acetylated histones.[14]

-

Altered Gene Transcription: This leads to changes in chromatin structure and the transcription of a specific subset of genes (estimated to be 2-5% of all expressed genes).[14] This includes the upregulation of tumor suppressor genes (e.g., p21) and the downregulation of genes involved in proliferation and survival.

-

Cellular Outcomes: The net result of these genomic changes is the induction of cell cycle arrest, cellular differentiation, and/or apoptosis (programmed cell death) in cancer cells.[13][17]

Part 3: Synthesis and Analytical Characterization

The preparation and verification of sorbohydroxamic acid are straightforward processes utilizing standard organic chemistry techniques.

General Synthetic Strategy

Hydroxamic acids are most commonly synthesized via the reaction of a carboxylic acid derivative with hydroxylamine.[1] The most direct precursors for sorbohydroxamic acid are sorbic acid or its corresponding esters (e.g., methyl sorbate) or acid chloride. The reaction with an ester is often preferred due to milder conditions and readily available starting materials.

Experimental Protocol: Synthesis from Methyl Sorbate

This protocol describes a reliable method for synthesizing sorbohydroxamic acid from methyl sorbate and hydroxylamine hydrochloride.

Rationale: The reaction requires free hydroxylamine (NH₂OH) as the nucleophile. Since hydroxylamine is often supplied as the more stable hydrochloride salt (NH₂OH·HCl), a base is needed to neutralize the HCl and generate the free base in situ. Sodium methoxide is a suitable base for this purpose in a methanol solvent system. The free hydroxylamine then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydroxamic acid and methanol as a byproduct.

Materials and Equipment:

-

Methyl sorbate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (NaOMe), 25% solution in methanol

-

Methanol (anhydrous)

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and recrystallization

-

pH paper or meter

Step-by-Step Methodology:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol. Cool the solution in an ice bath.

-

Generation of Free Hydroxylamine: While stirring in the ice bath, slowly add sodium methoxide solution (1.2 equivalents) to the hydroxylamine hydrochloride solution. A precipitate of sodium chloride (NaCl) will form. Stir the mixture for 15-20 minutes in the cold.

-

Addition of Ester: To the cold slurry, add methyl sorbate (1.0 equivalent) dropwise.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: a. Upon completion, cool the reaction mixture again in an ice bath. b. Acidify the mixture to pH ~6-7 by the careful, dropwise addition of dilute HCl. This step protonates any remaining methoxide and ensures the product is in its neutral form. c. Remove the methanol solvent under reduced pressure using a rotary evaporator. d. The resulting residue will contain the product, NaCl, and other impurities. Add a small amount of cold water to the residue and stir to dissolve the NaCl. e. Collect the crude solid product by vacuum filtration, washing with a small amount of cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield pure sorbohydroxamic acid.

Analytical Methods for Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a typical starting point.[18][19] The compound can be detected by its UV absorbance, leveraging the conjugated diene system.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 128.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence of the vinyl protons of the sorbyl chain and the characteristic protons of the hydroxamic acid group.

Part 4: Applications and Future Directions

Potential as a Research Tool and Anticancer Agent

Sorbohydroxamic acid, as a simple HDAC inhibitor, can serve as a valuable research tool for studying the role of HDACs in various biological processes. Its potential as a therapeutic agent is predicated on the well-established anticancer activity of other HDAC inhibitors.[13][17] However, its clinical translation would face significant hurdles, most notably its likely poor metabolic stability.[12]

Challenges and Medicinal Chemistry Opportunities

The primary challenge for sorbohydroxamic acid as a drug candidate is its metabolic lability. Future research could focus on medicinal chemistry approaches to improve its pharmacokinetic profile. This might involve:

-

Scaffold Modification: Altering the sorbyl "cap" group to block sites of metabolism.

-

Prodrug Strategies: Masking the hydroxamic acid moiety with a group that is cleaved in vivo to release the active drug at the target site.

Conclusion

Sorbohydroxamic acid is a structurally simple yet functionally significant molecule. Its chemical properties are dominated by the hydroxamic acid functional group, which endows it with potent metal-chelating capabilities and positions it as a likely inhibitor of zinc-dependent histone deacetylases. While its direct therapeutic application may be limited by metabolic instability, it serves as an excellent model compound for understanding the structure-activity relationships of HDAC inhibitors and as a starting point for the design of more robust second-generation analogues. The synthetic and analytical protocols described herein provide a solid foundation for researchers to prepare and study this compound and its derivatives in the ongoing quest for novel therapeutics targeting epigenetic pathways.

References

-

Munster, P. N., et al. (2001). The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells. Cancer Research, 61(23), 8492-7. [Link]

-

Giavazzi, R., et al. (2004). The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells. Cancer Research, 64(23), 8778-81. [Link]

-

Trindade, M., et al. (2021). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 26(11), 3328. [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]

-

Ghosh, K. K., et al. (2003). Table S1. Chemical structures and pKa of some hydroxamic acids. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). (2E,4E)-N-Hydroxy-2,4-hexadienamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Sorbic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(22), 2970-2991. [Link]

-

Deprez-Poulain, R., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 9067-9089. [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]

-

Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]

-

Sanna, M., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 799. [Link]

-

Ebiloma, G. U., et al. (2014). Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. Journal of Medicinal Chemistry, 57(6), 2738-2743. [Link]

-

Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 95(Suppl 1), S21-S25. [Link]

-

Riva, E., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Journal of Organic Chemistry, 74(9), 3540-3543. [Link]

-

Exclusive Chemistry Ltd. (n.d.). Suberoylanilide Hydroxamic Acid | SAHA | CAS 149647-78-9. Retrieved from [Link]

-

PubChem. (n.d.). Acetohydroxamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, Y., et al. (2022). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, 50(12), 1599-1607. [Link]

-

Patre, S., Thakur, P., & Pande, R. (2011). Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids. International Journal of Bioscience, Biochemistry and Bioinformatics, 1(4), 267-270. [Link]

-

Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]

-

Wikipedia. (n.d.). Salicylhydroxamic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetohydroxamic acid (CAS 546-88-3). Retrieved from [Link]

-

Langley, S. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io. [Link]

Sources

- 1. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. exchemistry.com [exchemistry.com]

- 5. (2E,4E)-N-Hydroxy-2,4-hexadienamide | C6H9NO2 | CID 5864959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids - Volume 1 Number 4 (Nov. 2011) - IJBBB [ijbbb.org]

- 8. Benzohydroxamic acid CAS#: 495-18-1 [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Acetohydroxamic Acid | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

Introduction: The Significance of the Hydroxamic Acid Moiety

An In-Depth Technical Guide to the Synthesis of Sorbohydroxamic Acid: Pathways and Precursors

Sorbohydroxamic acid, a derivative of sorbic acid, belongs to the hydroxamic acid class of organic compounds characterized by the R-CO-NHOH functional group.[1][2] These molecules are of profound interest in medicinal chemistry and drug development primarily due to their exceptional ability to act as potent bidentate chelators of metal ions.[3] This chelating property is central to their mechanism of action as inhibitors of metalloenzymes, a diverse group of proteins crucial for various pathological processes.

Notably, many hydroxamic acid derivatives are powerful histone deacetylase (HDAC) inhibitors.[4] HDACs are zinc-dependent enzymes that play a critical role in the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers.[4][5] By chelating the zinc ion in the HDAC active site, hydroxamic acids like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) disrupt enzyme function, leading to cell cycle arrest and apoptosis in cancer cells.[4][6] While the specific biological targets of sorbohydroxamic acid are an area of ongoing research, its structural features suggest potential applications in oncology, mycology, and other fields where metalloenzyme inhibition is a valid therapeutic strategy.

This guide provides a detailed exploration of the principal synthetic pathways to sorbohydroxamic acid, focusing on the underlying chemical principles, precursor selection, and detailed experimental protocols for researchers and drug development professionals.

Core Synthetic Pathways: A Tale of Two Precursors

The synthesis of sorbohydroxamic acid, like most hydroxamic acids, originates from two primary types of precursors: the parent carboxylic acid (sorbic acid) or an ester derivative (e.g., methyl or ethyl sorbate). The choice between these pathways depends on factors such as starting material availability, desired scale, and tolerance of downstream steps to the reagents involved.

-

Pathway 1: Synthesis from Sorbic Acid via Carboxylic Acid Activation. This route involves converting the relatively unreactive carboxylic acid into a more electrophilic species that can readily react with hydroxylamine.

-

Pathway 2: Synthesis from an Alkyl Sorbate Ester. This is a more direct approach involving the nucleophilic attack of hydroxylamine on the ester's carbonyl carbon.

Below, we dissect each pathway, providing the chemical logic and actionable protocols.

Pathway 1: Synthesis from Sorbic Acid (Carboxylic Acid Precursor)

The direct reaction between a carboxylic acid and hydroxylamine is generally unfavorable. The acidic proton of the carboxyl group will readily react with the basic hydroxylamine, forming a stable carboxylate-hydroxylammonium salt, which halts further reaction. To overcome this, the carboxylic acid must first be "activated." Activation involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon for subsequent attack by hydroxylamine.

Activation Method A: N,N'-Carbonyldiimidazole (CDI)

CDI is a highly effective and mild activating agent that proceeds through an acylimidazole intermediate. This method is operationally simple and often produces high-purity products with a straightforward aqueous workup.[7]

The reaction begins with the attack of the carboxylate on CDI to form a highly reactive N-acylimidazole intermediate, releasing imidazole and carbon dioxide. This intermediate is then subjected to nucleophilic attack by hydroxylamine to yield the desired hydroxamic acid. A potential side product, the N,O-diacylhydroxylamine, can form but is cleanly converted to the target hydroxamic acid under the reaction conditions.[7]

-

Activation: Dissolve sorbic acid (1.0 eq) in dry tetrahydrofuran (THF). To this solution, add N,N'-Carbonyldiimidazole (CDI) (1.5 eq).

-

Stirring: Stir the reaction mixture at room temperature for 1 hour. The formation of the acylimidazole intermediate can be monitored by the evolution of CO2 gas.

-

Hydroxylamine Addition: Add powdered hydroxylamine hydrochloride (2.0 eq) directly to the mixture.

-

Reaction: Continue stirring the resulting mixture overnight (approximately 16 hours) at room temperature.

-

Workup: Dilute the reaction mixture with 5% aqueous potassium bisulfate (KHSO₄) and extract with ethyl acetate (2x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sorbohydroxamic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.[7]

Activation Method B: Mixed Anhydride via Ethyl Chloroformate

This classic method involves the formation of a mixed anhydride intermediate by reacting the carboxylic acid with ethyl chloroformate in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM). This method is highly efficient and often results in near-quantitative yields.[2][8]

-

Initial Setup: Dissolve sorbic acid (1.0 eq) in a suitable solvent like THF or dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add N-methylmorpholine (1.1 eq) to the solution and stir for 10 minutes.

-

Activation: Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the mixed anhydride.

-

Hydroxylamine Reaction: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and N-methylmorpholine (1.5 eq) in the same solvent, also cooled to 0°C. Add this solution to the mixed anhydride mixture.

-

Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Workup & Purification: Perform an aqueous workup similar to the CDI method to isolate and purify the sorbohydroxamic acid.[2][8]

Pathway 2: Synthesis from an Alkyl Sorbate (Ester Precursor)

The conversion of an ester to a hydroxamic acid is a direct and frequently used method.[3] It relies on the nucleophilic acyl substitution reaction where hydroxylamine displaces the alkoxy group (-OR) of the ester. This reaction is typically performed under basic conditions, as free hydroxylamine is a better nucleophile than its protonated salt form.

Hydroxylamine hydrochloride is first treated with a strong base, such as sodium methoxide (NaOMe) or potassium hydroxide (KOH), to generate free hydroxylamine in situ. This free hydroxylamine then attacks the electrophilic carbonyl carbon of the alkyl sorbate. The reaction is often driven to completion by using a large excess of hydroxylamine.[3]

-

Reagent Preparation: In a round-bottom flask, suspend hydroxylamine hydrochloride (5-10 eq) in methanol.

-

Base Addition: Add a solution of sodium methoxide in methanol (25% w/w) or an equivalent amount of solid KOH. Stir for 30 minutes to generate free hydroxylamine.

-

Ester Addition: Add the alkyl sorbate (e.g., methyl sorbate or ethyl sorbate) (1.0 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) for several hours to overnight.[6][9] The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture and acidify it carefully with dilute HCl to a pH of ~7.

-

Purification: The precipitated product can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by extraction and/or recrystallization.

-

Microwave Irradiation: Using microwave activation can dramatically reduce reaction times from hours to minutes and often improves yields.[9][10]

-

Catalytic KCN: The addition of a catalytic amount of potassium cyanide (KCN) has been shown to significantly accelerate the formation of hydroxamic acids from esters.[3][11] The reaction is believed to proceed via a more reactive acylcyanide intermediate.[3]

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthesis route requires a careful evaluation of each pathway's advantages and disadvantages.

| Feature | Pathway 1 (from Sorbic Acid) | Pathway 2 (from Alkyl Sorbate) |

| Starting Material | Sorbic Acid | Methyl/Ethyl Sorbate |

| Number of Steps | Two (Activation + Substitution) | One (Direct Substitution) |

| Reagent Cost/Toxicity | Activating agents (CDI, Ethyl Chloroformate) can be costly and moisture-sensitive.[2][7] | Requires a strong base and a large excess of hydroxylamine.[3] |

| Reaction Conditions | Generally mild (room temperature). | Can require heating or special equipment (microwave).[9] |

| Typical Yields | Often high to excellent (80-98%).[2] | Variable, can be moderate to good. |

| Key Advantage | High efficiency and yield. Works directly from the common parent acid.[2] | Operationally simpler (one-pot). Avoids handling sensitive activating agents. |

| Key Disadvantage | Requires an additional activation step. | May require a large excess of reagents and longer reaction times or heating.[3] |

Precursors: Sorbic Acid and its Esters

-

Sorbic Acid (2,4-Hexadienoic Acid): This is a widely available and inexpensive industrial chemical, primarily used as a food preservative. Its conjugated diene structure must be considered during synthesis, as it can be susceptible to certain reaction conditions, although the methods described are generally compatible.

-

Alkyl Sorbates (Methyl/Ethyl Sorbate): These esters are readily prepared from sorbic acid via a standard Fischer esterification reaction. This involves refluxing sorbic acid with the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄).

Conclusion

The synthesis of sorbohydroxamic acid is readily achievable through well-established chemical methodologies. The choice between starting from sorbic acid or its corresponding ester is a critical decision based on a trade-off between the number of synthetic steps and the reaction's operational simplicity and conditions. The carboxylic acid activation route, particularly with CDI or ethyl chloroformate, offers a robust and high-yielding pathway.[2][7] Concurrently, the direct conversion from an alkyl sorbate provides a more streamlined, one-pot alternative, which can be further optimized with techniques like microwave irradiation.[10] This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and explore the potential of this promising molecule.

References

-

Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Available at: [Link]

-

Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15, 345-354. Available at: [Link]

-

Dankwardt, S. M., et al. (2002). Improved Solution- and Solid-Phase Preparation of Hydroxamic Acids from Esters. The Journal of Organic Chemistry, 67(8), 2773-2776. Available at: [Link]

-

Wikipedia. (n.d.). Hydroxamic acid. Wikipedia. Available at: [Link]

-

Petrov, K. G., et al. (2010). Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole: Exploring the Efficiency of the Method. Synthetic Communications, 40(10), 1530-1535. Available at: [Link]

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]

- Dankwardt, S. M., et al. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase. Google Patents. (US20060009658A1).

-

MassiveBio. (2025). Suberoylanilide Hydroxamic Acid. MassiveBio. Available at: [Link]

-

GlobalChemMall. (n.d.). China Low Price SORBOHYDROXAMIC ACID Manufacturers, Suppliers. GlobalChemMall. Available at: [Link]

-

de Souza, A. C. G., et al. (2012). Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. Journal of Medicinal Chemistry, 55(5), 2293–2305. Available at: [Link]

-

Riva, E., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry, 74(9), 3540-3543. Available at: [Link]

-

Wang, K., et al. (2022). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, 50(6), 834-844. Available at: [Link]

-

PubChem. (n.d.). Acetohydroxamic Acid. PubChem. Available at: [Link]

-

Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. Available at: [Link]

Sources

- 1. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 2. eurjchem.com [eurjchem.com]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. massivebio.com [massivebio.com]

- 5. Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

- 9. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 10. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of Sorbohydroxamic Acid (SAHA) as an HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Landscape and the Rise of HDAC Inhibitors

In the intricate world of cellular regulation, the dynamic interplay between genetic code and epigenetic modifications dictates cellular fate. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer, making them a compelling therapeutic target.[1]

Sorbohydroxamic acid, also known as suberoylanilide hydroxamic acid (SAHA) or vorinostat, is a potent, orally bioavailable inhibitor of class I and II HDACs.[2] It belongs to the hydroxamate group of HDAC inhibitors and has gained significant attention for its anti-neoplastic activities.[2] This guide provides a comprehensive technical overview of the mechanism of action of SAHA, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to characterize its activity.

Part 1: The Core Mechanism - How SAHA Inhibits HDACs

The inhibitory action of SAHA is centered on its direct interaction with the active site of HDAC enzymes.[3][4] Understanding this mechanism requires a look at the pharmacophore of SAHA and the structure of the HDAC active site.

The Pharmacophore of Sorbohydroxamic Acid

The structure of SAHA can be dissected into three key components, a common feature among many HDAC inhibitors:[5][6]

-

Zinc-Binding Group (ZBG): This is the hydroxamic acid moiety, which is crucial for the inhibitory activity of SAHA.[7] It acts as a chelator for the zinc ion (Zn²⁺) located deep within the active site of the HDAC enzyme.[3]

-

Linker: A flexible aliphatic chain, the suberoyl group, connects the ZBG to the capping group. This linker spans the tubular pocket of the HDAC active site.[8]

-

Capping Group: The anilide group serves as the capping group, which interacts with residues at the rim of the active site.[5]

Caption: General pharmacophore features of SAHA.

Interaction with the HDAC Active Site

Crystallographic studies have elucidated the binding mode of SAHA within the HDAC active site.[8] The key interactions are:

-

Zinc Chelation: The hydroxamic acid group of SAHA coordinates with the catalytic Zn²⁺ ion in a bidentate fashion, effectively blocking its function.[3][8] This is the cornerstone of its inhibitory activity.

-

Hydrogen Bonding: The hydroxamic acid also forms critical hydrogen bonds with conserved residues of the charge-relay system within the active site, such as specific histidine and aspartate residues.[8]

-

Hydrophobic Interactions: The aliphatic linker chain fits snugly into the hydrophobic tubular pocket of the enzyme.[8]

-

Surface Interactions: The capping group interacts with amino acid residues on the surface of the enzyme, contributing to the overall binding affinity and potentially influencing isoform selectivity.[5]

Caption: SAHA's interaction with the HDAC active site.

By occupying the active site and chelating the essential zinc ion, SAHA prevents the HDAC enzyme from deacetylating its substrates, leading to an accumulation of acetylated proteins.[3]

Part 2: Downstream Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by SAHA triggers a cascade of molecular events that ultimately lead to its anti-cancer effects.[9] These effects are a result of the altered acetylation status of both histone and non-histone proteins.

Histone Hyperacetylation and Transcriptional Regulation

The primary and most well-understood consequence of SAHA treatment is the hyperacetylation of histones.[10] This increased acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed, open chromatin structure.[9] This "euchromatin" state allows for the binding of transcription factors and the transcriptional machinery, resulting in the re-expression of previously silenced genes.[9]

Key genes upregulated by SAHA include tumor suppressor genes and those involved in cell cycle control and apoptosis.[9] For example, SAHA has been shown to induce the expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[11][12]

Effects on Non-Histone Proteins

It is increasingly recognized that SAHA's effects extend beyond histones. Many non-histone proteins are also subject to acetylation, and their function can be modulated by HDAC inhibitors.[9] These proteins are involved in a wide array of cellular processes, including:

-

Cell Cycle Regulation: Proteins involved in cell cycle progression can be acetylated, and their activity altered by SAHA.[9]

-

Apoptosis: Key proteins in apoptotic pathways can be targeted, shifting the balance towards programmed cell death.[9]

-

DNA Damage Repair: SAHA can affect the expression and function of proteins involved in DNA repair pathways, potentially sensitizing cancer cells to other therapies like radiation.[10]

Cellular Outcomes

The cumulative effect of these molecular changes is the induction of several anti-tumor phenotypes in cancer cells:

-

Cell Cycle Arrest: SAHA can induce cell cycle arrest at various checkpoints, most commonly the G1 and G2/M phases, preventing cancer cell proliferation.[2][13][14][15]

-

Apoptosis (Programmed Cell Death): SAHA promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.[9][10]

-

Inhibition of Angiogenesis: SAHA can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[2]

-

Differentiation: In some cancer types, SAHA can induce cellular differentiation, causing malignant cells to revert to a more normal phenotype.[10]

Caption: Downstream cellular effects of SAHA.

Part 3: Experimental Protocols for Characterizing SAHA's Activity

A robust understanding of SAHA's mechanism of action relies on a suite of well-established experimental techniques. The following protocols are fundamental for researchers in this field.

In Vitro HDAC Activity Assay

This assay directly measures the inhibitory potency of SAHA on HDAC enzymes.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme.[1] Deacetylation by the enzyme allows a developer solution to cleave the substrate, releasing a fluorophore.[1] The fluorescence intensity is proportional to HDAC activity.

Step-by-Step Methodology:

-

Prepare Reagents: Dilute HDAC enzyme, fluorogenic substrate, and developer solution in assay buffer. Prepare a serial dilution of SAHA.

-

Set up Reaction: In a 96-well plate, add the HDAC enzyme to each well.

-

Add Inhibitor: Add the various concentrations of SAHA to the respective wells. Include a positive control (no inhibitor) and a negative control (e.g., Trichostatin A, a known potent HDAC inhibitor).[16]

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop and Develop: Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[17]

-

Data Analysis: Plot the fluorescence intensity against the SAHA concentration to determine the IC₅₀ value.

Western Blot for Histone Acetylation

This technique is used to visualize the increase in histone acetylation within cells following SAHA treatment.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones.

Step-by-Step Methodology:

-

Cell Treatment: Culture cells of interest and treat with various concentrations of SAHA for a defined period (e.g., 24 hours). Include an untreated control.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H3) to determine the relative increase in histone acetylation.[19]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle after SAHA treatment.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with SAHA at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to remove RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[20]

Apoptosis Assays

Several assays can be used to measure the induction of apoptosis by SAHA.

Annexin V/PI Staining:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Methodology: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[21]

Caspase Activity Assays:

-

Principle: Apoptosis is executed by a family of proteases called caspases. Assays are available that use a substrate linked to a fluorophore or chromophore. Cleavage of the substrate by active caspases (e.g., caspase-3/7) releases the reporter molecule, which can be quantified.[22]

-

Methodology: Cell lysates or intact cells are incubated with the caspase substrate, and the resulting signal is measured using a plate reader.

Part 4: Pharmacokinetics and Clinical Relevance

The clinical efficacy of SAHA is influenced by its pharmacokinetic and pharmacodynamic properties.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability (Oral) | ~43% | [4] |

| Protein Binding | ~71% | [3] |

| Metabolism | Hepatic glucuronidation and β-oxidation | [3] |

| Elimination Half-life | ~2 hours | [3] |

SAHA is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is being investigated for other cancers, both as a monotherapy and in combination with other anti-cancer agents.[2][9] Its ability to sensitize tumor cells to other therapies is an area of active research.[13]

Conclusion

Sorbohydroxamic acid is a well-characterized HDAC inhibitor with a clear mechanism of action. Its ability to chelate the active site zinc ion of HDACs leads to the hyperacetylation of histones and other proteins, resulting in altered gene expression and the induction of anti-tumor phenotypes such as cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of SAHA and the development of novel HDAC inhibitors with improved efficacy and selectivity. As our understanding of the epigenetic landscape of cancer deepens, the therapeutic potential of agents like SAHA will continue to be a major focus of cancer research and drug development.

References

-

Vorinostat—An Overview. National Institutes of Health (NIH). [Link]

-

Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

-

Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. [Link]

-

What is the mechanism of Vorinostat?. Patsnap Synapse. [Link]

-

Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]

-

Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. National Institutes of Health (NIH). [Link]

-

HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer. National Institutes of Health (NIH). [Link]

-

Vorinostat. Wikipedia. [Link]

-

Pharmacokinetics and pharmacodynamics of suberoylanilide hydroxamic acid in cats. Wiley Online Library. [Link]

-

Both HDAC inhibitor treatment and chemotherapy induce cell cycle arrest... ResearchGate. [Link]

-

What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

-

Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells. National Institutes of Health (NIH). [Link]

-

Cell cycle analysis of UCC after treatment with class I-specific HDACi... ResearchGate. [Link]

-

Western blot analysis of histone H3 acetylation. Bio-protocol. [Link]

-

Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of γ-H2AX foci. AACR Journals. [Link]

-

Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. [Link]

-

Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature. [Link]

-

Structure of vorinostat (SAHA) showing the general pharmacophore features of HDAC inhibitors. The capping group, linker, and zinc binding domain are indicated. ResearchGate. [Link]

-

HDAC Inhibition Delays Cell Cycle Progression of Human Bladder Cancer Cells in Vitro. PubMed. [Link]

-

Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

-

Preparation and Biochemical Analysis of Classical Histone Deacetylases. National Institutes of Health (NIH). [Link]

-

Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity. National Institutes of Health (NIH). [Link]

-

Virtual screening and experimental validation of novel histone deacetylase inhibitors. ResearchGate. [Link]

-

Phase I and Pharmacokinetic Study of Vorinostat, A Histone Deacetylase Inhibitor, in Combination with Carboplatin and Paclitaxel for Advanced Solid Malignancies. AACR Journals. [Link]

-

Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma. National Institutes of Health (NIH). [Link]

-

The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin. PubMed. [Link]

-

Methods for the analysis of histone H3 and H4 acetylation in blood. National Institutes of Health (NIH). [Link]

-

Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central. [Link]

-

Vorinostat-Like Molecules as Structural, Stereochemical, and Pharmacological Tools. National Institutes of Health (NIH). [Link]

-

Virtual screening and experimental validation of novel histone deacetylase inhibitors. National Institutes of Health (NIH). [Link]

-

A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors. SpringerLink. [Link]

-

The HDAC inhibitor SAHA improves depressive-like behavior of CRTC1-deficient mice. ScienceDirect. [Link]

-

Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. National Institutes of Health (NIH). [Link]

-

Suberoylanilide Hydroxamic Acid (SAHA)-Induced Dynamics of a Human Histone Deacetylase Protein Interaction Network. Sci-Hub. [Link]

-

Metal Preference Hierarchy in the HDAC8 Active Site: A DFT Study. MDPI. [Link]

-

Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells. Frontiers. [Link]

-

Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. National Institutes of Health (NIH). [Link]

-

Kinetic and Thermodynamic Rationale for SAHA Being a Preferential Human HDAC8 Inhibitor as Compared to the Structurally Similar Ligand, TSA. PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vorinostat - Wikipedia [en.wikipedia.org]

- 4. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Vorinostat? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. epigentek.com [epigentek.com]

- 17. content.abcam.com [content.abcam.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

In-Depth Technical Guide to the Putative Biological Targets of Sorbohydroxamic Acid (SBHA)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and putative biological targets of Sorbohydroxamic Acid (SBHA), a competitive and cell-permeable histone deacetylase (HDAC) inhibitor. This document delves into the core mechanisms of action, validated targets, and the downstream cellular consequences of SBHA engagement, offering a foundational resource for researchers in oncology, neurobiology, and infectious disease.

Preamble: The Scientific Rationale for Investigating Sorbohydroxamic Acid

Sorbohydroxamic acid (SBHA) belongs to the hydroxamic acid class of compounds, which are recognized for their potent metal-chelating properties. This characteristic is central to their primary mechanism of action: the inhibition of metalloenzymes. Within the vast landscape of the cellular proteome, two enzyme families have emerged as principal targets for hydroxamic acids: histone deacetylases (HDACs) and ureases. The therapeutic potential of modulating these enzymes has driven significant research into compounds like SBHA. This guide will first explore the well-established role of SBHA as an HDAC inhibitor and then discuss its putative role as a urease inhibitor, providing detailed experimental frameworks and outlining the key signaling pathways affected.

Part 1: The Primary Target - Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents.

Mechanism of HDAC Inhibition by SBHA

The inhibitory action of SBHA against HDACs is rooted in the chemical properties of its hydroxamic acid moiety. The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion that is essential for the catalytic activity of class I, II, and IV HDACs. By binding to this zinc ion in the active site, SBHA effectively blocks the enzyme's ability to deacetylate its substrates.

Quantitative Analysis of SBHA-Mediated HDAC Inhibition

SBHA has been identified as a potent inhibitor of class I HDACs, specifically HDAC1 and HDAC3. In vitro enzymatic assays have demonstrated the following inhibitory concentrations:

| HDAC Isoform | ID50 Value (µM) |

| HDAC1 | 0.25 |

| HDAC3 | 0.30 |

| Table 1: Inhibitory activity of Sorbohydroxamic acid (SBHA) against HDAC1 and HDAC3 isoforms.[1] |

This data underscores the potency of SBHA as a dual inhibitor of these key epigenetic regulators.

Cellular Consequences of HDAC Inhibition by SBHA

The inhibition of HDACs by SBHA leads to a cascade of cellular events, primarily centered around the induction of apoptosis and cell cycle arrest in cancer cells.

1. Induction of Apoptosis:

SBHA has been shown to induce apoptosis in various cancer cell lines, including breast cancer and medullary thyroid carcinoma.[2][3] The pro-apoptotic effects of SBHA are mediated through the modulation of key signaling pathways:

-

p53-Dependent Apoptosis: SBHA treatment leads to an elevation in the levels of the tumor suppressor protein p53.[2][4] Activated p53 can then transcriptionally activate pro-apoptotic genes, including members of the Bcl-2 family.

-

Modulation of the Bcl-2 Family: SBHA alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Specifically, it has been observed to upregulate the expression of pro-apoptotic proteins such as Bax, Bak, and Bcl-xS, while downregulating the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, triggering the intrinsic apoptotic pathway.

2. Cell Cycle Arrest:

In addition to inducing apoptosis, SBHA can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[3] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[3] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression.

Signaling Pathway Modulation by SBHA

The cellular effects of SBHA are a direct consequence of its ability to modulate critical signaling pathways.

Figure 1: Signaling pathway of SBHA-mediated HDAC inhibition leading to apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of SBHA against specific HDAC isoforms.

Figure 2: Experimental workflow for an in vitro fluorometric HDAC inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Plate Preparation:

-

In a 96-well black plate, add assay buffer to each well.

-

Add the diluted HDAC enzyme to all wells except the blank.

-

Add serial dilutions of SBHA to the test wells. Add vehicle control (e.g., DMSO) to the control wells. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.[7]

-

-

Enzymatic Reaction:

-

Signal Development and Detection:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.[6]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 350-380/440-460 nm).[6]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of SBHA relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SBHA concentration and fitting the data to a dose-response curve.

-

Part 2: The Putative Secondary Target - Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the production of ammonia helps to neutralize the acidic environment of the stomach, allowing the bacteria to survive and colonize. Therefore, urease inhibitors are being investigated as potential therapeutic agents for treating bacterial infections.

Putative Mechanism of Urease Inhibition by SBHA

The hydroxamic acid moiety of SBHA is also capable of chelating the nickel ions (Ni²⁺) in the active site of urease. This interaction is believed to be the basis for the inhibitory activity of hydroxamic acids against this enzyme. By binding to the nickel ions, SBHA would block the access of the substrate (urea) to the active site, thereby inhibiting the enzymatic reaction. Hydroxamic acids with hydrophobic groups are often more potent urease inhibitors as they can more easily access the hydrophobic environment of the active site.[8]

Quantitative Analysis of SBHA-Mediated Urease Inhibition

Cellular and Physiological Consequences of Urease Inhibition

Inhibition of bacterial urease by a compound like SBHA would have significant therapeutic implications:

-

Reduced Bacterial Survival: By preventing the neutralization of the acidic gastric environment, urease inhibitors would decrease the viability of acid-sensitive pathogens like H. pylori.

-

Synergy with Antibiotics: The efficacy of many antibiotics is reduced in the neutral pH environment created by urease activity. By maintaining a lower pH, urease inhibitors could enhance the effectiveness of co-administered antibiotics.

Experimental Protocol: In Vitro Spectrophotometric Urease Inhibition Assay

This protocol outlines a common method for assessing the urease inhibitory activity of compounds like SBHA. The assay is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea.

Figure 3: Experimental workflow for an in vitro spectrophotometric urease inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of SBHA in a suitable solvent (e.g., DMSO).

-

Dissolve purified urease (e.g., from Jack bean or H. pylori) in an appropriate buffer (e.g., phosphate buffer, pH 7.0).[10]

-

Prepare a solution of urea in the same buffer.

-

Prepare the reagents for ammonia detection (e.g., phenol-hypochlorite method, Berthelot's reagent).[10]

-

-

Assay Plate Preparation:

-

In a 96-well plate, add the urease enzyme solution to each well.

-

Add serial dilutions of SBHA to the test wells. Add vehicle control to the control wells. A known urease inhibitor (e.g., acetohydroxamic acid) should be used as a positive control.[11]

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the urea solution to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).[12]

-

-

Ammonia Detection:

-

Stop the reaction and measure the amount of ammonia produced. In the Berthelot method, this involves the sequential addition of phenol-nitroprusside and alkaline hypochlorite solutions, which react with ammonia to form a colored indophenol blue complex.[10]

-

Incubate at room temperature or 37°C for color development.[12]

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.[10]

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of SBHA compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SBHA concentration.

-

Conclusion and Future Directions

Sorbohydroxamic acid has been clearly established as a potent inhibitor of histone deacetylases, particularly HDAC1 and HDAC3. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways, including the p53 and Bcl-2 pathways, positions it as a compound of significant interest for oncological research and drug development.

The role of SBHA as a urease inhibitor is strongly suggested by the known activities of the hydroxamic acid class of compounds. However, a critical gap in the current knowledge is the lack of specific quantitative data on SBHA's inhibitory potency against urease. Future research should focus on determining the IC50 and Ki values of SBHA for various bacterial and fungal ureases. Such studies would provide the necessary data to evaluate its potential as an anti-infective agent.

Furthermore, given the broad biological effects of other hydroxamic acids like SAHA, which include modulation of neuroplasticity and autophagy, it is plausible that SBHA may have additional, as-yet-unidentified biological targets and cellular functions.[13] A comprehensive understanding of the full spectrum of SBHA's biological activities will be crucial for its potential therapeutic application and for the design of next-generation inhibitors with improved efficacy and selectivity.

References

-

Zhuang, W., Li, B., Long, H., Chen, L., Xu, Q., & Meng, F. (2015). Suberoyl bis-hydroxamic acid enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells. Cancer Cell International, 14, 107. [Link]

-

Zhuang, W., Li, B., Long, H., Chen, L., Xu, Q., & Meng, F. (2015). Histone deacetylase inhibitor suberoyl bis-hydroxamic acid suppresses cell proliferation and induces apoptosis in breast cancer cells. Molecular Medicine Reports, 11(4), 2636–2642. [Link]

-

Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - MDPI. (2022). Retrieved January 18, 2026, from [Link]

-

Park, I. S., & Kim, K. S. (2001). Three-Dimensional Quantitative Structure-Activity Relationship and Comparative Molecular Field Analysis of Dipeptide Hydroxamic Acid Helicobacter pylori Urease Inhibitors. Antimicrobial Agents and Chemotherapy, 45(11), 3194–3201. [Link]

- Raha, P., et al. (2015). Suberoyl Bis-Hydroxamic Acid Reactivates Kaposi's Sarcoma-Associated Herpesvirus through Histone Acetylation and Induces Apoptosis in Lymphoma Cells. Journal of Virology, 89(16), 8443-8456.

-

Urease Assay Kit | Bio-Techne. (n.d.). Bio-Techne. Retrieved January 18, 2026, from [Link]

-

Park, I. S., & Kim, K. S. (2001). Three-dimensional quantitative structure-activity relationship and comparative molecular field analysis of dipeptide hydroxamic acid Helicobacter pylori urease inhibitors. Antimicrobial agents and chemotherapy, 45(11), 3194–3201. [Link]

- Zhuang, W., Li, B., Long, H., Chen, L., Xu, Q., & Meng, F. (2015). Histone deacetylase inhibitor suberoyl bis-hydroxamic acid suppresses cell proliferation and induces apoptosis in breast cancer cells.

- Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells. (2020). Frontiers in Oncology, 10, 589.

- Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. (2021). Food & Function, 13(1), 137-148.

-

HDAC Cell-Based Assay Kit | Bio-Techne. (n.d.). Bio-Techne. Retrieved January 18, 2026, from [Link]

- Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases. (2022). International Journal of Molecular Sciences, 23(19), 11883.

-

Odake, S., Morikawa, T., Tsuchiya, M., Imamura, L., & Kobashi, K. (1994). Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives. Biological & pharmaceutical bulletin, 17(10), 1329–1332. [Link]

-

IC50 values (µM) for inhibition of different HDAC isoforms. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. (2024). BMC Microbiology, 24(1), 1-11.

-

Urease Test Protocol. (2010, November 11). American Society for Microbiology. Retrieved January 18, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2021).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suberoyl bis-hydroxamic acid enhances cytotoxicity induced by proteasome inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor suberoyl bis-hydroxamic acid suppresses cell proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suberoyl Bis-Hydroxamic Acid Reactivates Kaposi’s Sarcoma-Associated Herpesvirus through Histone Acetylation and Induces Apoptosis in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. abcam.co.jp [abcam.co.jp]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.co.jp [abcam.co.jp]

- 13. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Sorbohydroxamic Acid HDAC Binding: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of Sorbohydroxamic acid (SAHA), also known as Vorinostat, binding to Histone Deacetylase 2 (HDAC2). As a potent, non-selective HDAC inhibitor, understanding the molecular interactions underpinning SAHA's efficacy is paramount for the rational design of next-generation, isoform-selective inhibitors. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. We will delve into the causality behind crucial experimental choices, ensuring a robust and reproducible computational workflow. All methodologies are grounded in authoritative sources, with comprehensive citations provided.

Introduction: The Epigenetic Battlefield - HDACs and Their Inhibition